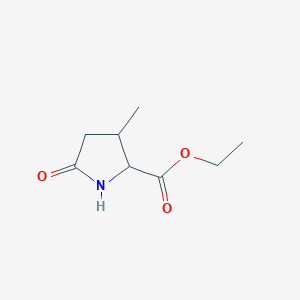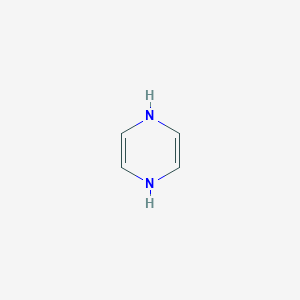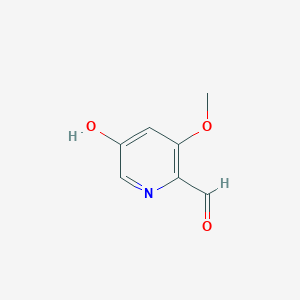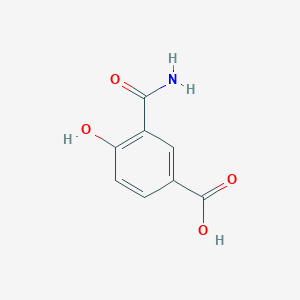![molecular formula C13H10ClN3O2 B12976174 Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate](/img/structure/B12976174.png)
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazoquinoxaline core with a chloro substituent at the 4-position and an ethyl ester group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate typically involves the condensation of 2-(imidazol-1-yl)aniline with carbonyldiimidazole, followed by reaction with phosphoryl chloride . Another method involves the reaction of arylaminoisoxazol-5(2H)-ones with 2,3-dichloroquinoxaline under mild base-catalyzed conditions . The reaction is usually carried out in ethanol under reflux for 24 hours, followed by rearrangement with triethylamine in tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Intramolecular cyclization can occur under certain conditions to form new ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinoxalines, while oxidation and reduction can lead to different oxidized or reduced derivatives.
科学的研究の応用
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer.
Neurodegenerative Diseases: The compound is being explored for its potential in treating neurodegenerative diseases such as Parkinson’s disease.
Antifungal Agents: Some derivatives of imidazoquinoxalines have shown promising antifungal activity against phytopathogenic fungi.
作用機序
The mechanism of action of ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist of adenosine and benzodiazepine receptors, or as an inhibitor of various kinases and phosphodiesterases . In antifungal applications, it likely disrupts hyphal differentiation, spore germination, and germ tube growth .
類似化合物との比較
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate can be compared with other imidazoquinoxaline derivatives, such as:
4-Cyclohexylimidazo[1,2-a]quinoxaline: This compound is synthesized through intramolecular cyclization and has different biological activities.
Imidazo[1,5-a]quinoxalines: These compounds have a different ring structure and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C13H10ClN3O2 |
|---|---|
分子量 |
275.69 g/mol |
IUPAC名 |
ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)8-4-3-5-9-10(8)16-11(14)12-15-6-7-17(9)12/h3-7H,2H2,1H3 |
InChIキー |
YAIOCRKSUWKVRX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C(=CC=C1)N3C=CN=C3C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


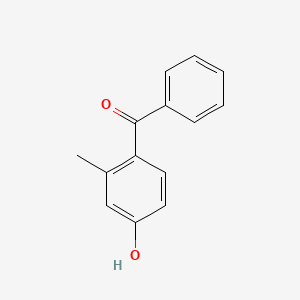

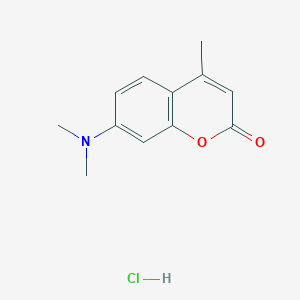
![6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12976118.png)
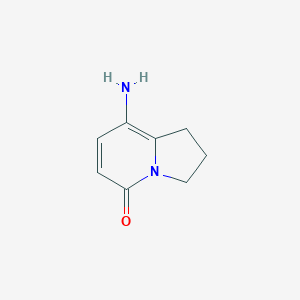

![(S)-8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B12976136.png)
